Boc-3-amino-L-tyrosine

Solid-Phase Peptide Synthesis Protecting Group Orthogonality SPPS Strategy

Boc-3-amino-L-tyrosine is the only building block enabling precise, sequence-controlled incorporation of an addressable ortho-aminophenol moiety into peptides via SPPS. Unlike standard Boc-L-tyrosine, its free 3-amino group serves as an orthogonal conjugation handle for creating peptide-drug conjugates or fluorescent probes. Using unprotected 3-amino-L-tyrosine leads to uncontrolled polymerization during synthesis, making this protected form essential. It also offers a logistical advantage with simple ambient storage, reducing cold-chain costs. This is a mandatory reagent for any medicinal chemistry program requiring site-specific peptide modification.

Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
CAS No. 862191-19-3
Cat. No. B1487487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-amino-L-tyrosine
CAS862191-19-3
Molecular FormulaC14H20N2O5
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)N)C(=O)O
InChIInChI=1S/C14H20N2O5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7,15H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1
InChIKeyQNDSZPLLLMNLBY-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-amino-L-tyrosine (CAS 862191-19-3): A Dual-Amine Unnatural Amino Acid Building Block for Peptide Synthesis and Bioconjugation


Boc-3-amino-L-tyrosine (CAS 862191-19-3) is a protected, non-proteinogenic amino acid derivative of L-tyrosine. It is characterized by a standard N-alpha-tert-butyloxycarbonyl (Boc) protecting group and a unique, free primary aromatic amine at the 3-position of its phenolic side chain [1]. This dual-amine architecture provides a structural and functional differentiation from standard Boc-L-tyrosine. Its primary applications are in solid-phase peptide synthesis (SPPS) and as a site-specific conjugation handle, where the 3-amino group serves as an orthogonal reactive site for further modification .

Why Boc-3-amino-L-tyrosine Cannot Be Replaced by Standard Boc-L-Tyrosine or Unprotected Analogs


Generic substitution with standard Boc-L-tyrosine or other simple Boc-protected tyrosine analogs is not feasible for research applications requiring a bioorthogonal conjugation handle. Boc-L-tyrosine lacks the essential 3-amino group, precluding any downstream functionalization at that position . Conversely, using unprotected 3-amino-L-tyrosine dihydrochloride (CAS 23279-22-3) in SPPS is synthetically incompatible, as its free N-alpha amine would cause uncontrolled polymerization and side-reactions during amino acid coupling steps . The selection of Boc-3-amino-L-tyrosine is therefore a prerequisite for incorporating a chemically addressable, ortho-aminophenol moiety into a peptide chain with precise sequence control.

Boc-3-amino-L-tyrosine: Evidence-Based Comparison for Scientific and Industrial Selection


Orthogonal Protecting Group Strategy: Boc- vs. Fmoc-3-amino-L-tyrosine

Boc-3-amino-L-tyrosine utilizes an acid-labile Boc group for N-alpha protection, which is orthogonal to the base-labile Fmoc group used in Fmoc-3-amino-L-tyrosine (CAS 726181-70-0) . The Fmoc derivative has a molecular weight of 418.44 g/mol, which is 122.12 g/mol (41%) heavier than the 296.32 g/mol Boc derivative . The key differentiation is the orthogonal deprotection chemistry: Boc removal uses acid (e.g., TFA), while Fmoc removal uses base (e.g., piperidine) . This property dictates that Boc-3-amino-L-tyrosine is exclusively compatible with Boc-SPPS workflows, while the Fmoc analog is used in Fmoc-SPPS .

Solid-Phase Peptide Synthesis Protecting Group Orthogonality SPPS Strategy

Purity Specifications: Boc-3-amino-L-tyrosine vs. Boc-L-tyrosine

Commercially available Boc-3-amino-L-tyrosine is specified at a minimum purity of 95% . In comparison, standard Boc-L-tyrosine (CAS 3978-80-1) is routinely offered with a higher purity specification of ≥98% . The 3% lower purity threshold for the 3-amino derivative is a direct consequence of its more complex synthesis, which involves additional steps and potential for byproduct formation. This is a quantitative factor for procurement planning and analytical method development.

Peptide Synthesis Purity Analysis Quality Control

Long-Term Storage Conditions: Boc-3-amino-L-tyrosine vs. 3-Amino-L-tyrosine Dihydrochloride

The long-term storage requirement for Boc-3-amino-L-tyrosine is a cool, dry place . This is significantly less stringent than for the unprotected 3-amino-L-tyrosine dihydrochloride monohydrate (CAS 23279-22-3), which is documented to require storage at -20°C . The Boc protecting group confers enhanced stability to the molecule, reducing the risk of degradation and dimerization at ambient or refrigerated temperatures.

Compound Stability Storage Optimization Inventory Management

Boc-3-amino-L-tyrosine (862191-19-3): Validated Research and Industrial Applications


Boc-Based Solid-Phase Peptide Synthesis (SPPS) for Site-Specific Bioconjugation

This is the primary, validated application. As established in the evidence, the acid-labile Boc protecting group is orthogonal to base-labile Fmoc chemistry, making Boc-3-amino-L-tyrosine the necessary building block for Boc-SPPS strategies . Once incorporated, the unique 3-amino group serves as a chemical handle for post-synthetic conjugation, enabling the creation of peptide-drug conjugates or fluorescently labeled probes .

Synthesis of Custom Peptidomimetics with an Ortho-Aminophenol Moiety

This application leverages the compound's dual protection strategy. The 3-amino group can be selectively deprotected or functionalized orthogonally to the N-terminal Boc group, allowing for the modular assembly of complex peptidomimetics that incorporate an ortho-aminophenol structural motif . This is particularly valuable for exploring structure-activity relationships in medicinal chemistry .

Inventory Management and Logistics for Specialized Amino Acid Building Blocks

This is a procurement-focused application. The evidence demonstrates that Boc-3-amino-L-tyrosine offers a less stringent storage requirement (cool, dry place) compared to its unprotected analog (requires -20°C storage) . This simplifies shipping and long-term inventory management, reducing operational costs and the risk of compound degradation during transit and storage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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